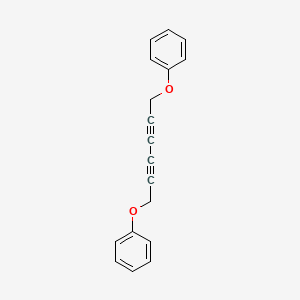

1,6-Diphenoxy-2,4-hexadiyne

Description

Contextualization of Hexadiyne Derivatives in Advanced Chemical Research

Hexadiyne derivatives are a class of organic compounds characterized by a six-carbon chain containing two triple bonds (a diyne). These molecules and their polymers, known as polydiacetylenes (PDAs), are of significant interest in advanced chemical research. wikipedia.org The conjugated system of alternating single and multiple bonds in polydiacetylenes gives rise to unique electronic and optical properties, making them valuable in the development of conducting polymers and organic films. wikipedia.org

The reactivity of the diyne functionality allows for various chemical transformations, including polymerization, cyclization, and addition reactions. researchgate.netthieme-connect.de The ability to introduce a wide range of substituents onto the hexadiyne backbone enables the fine-tuning of their physical and chemical properties, leading to applications in materials science, organic synthesis, and medicinal chemistry. acs.orgnih.gov For instance, the thermal rearrangement of 1,5-hexadiyne (B1215225) has been studied to understand the formation of aromatic rings, a fundamental process in organic chemistry. researchgate.net Furthermore, the development of catalytic systems for the hydrofunctionalization of diynes opens up pathways to a diverse array of functionalized molecules. mdpi.comrsc.org

Historical Overview of 1,6-Diphenoxy-2,4-hexadiyne (B1144241) Investigation

The investigation of this compound, a disubstituted diacetylene, has its roots in the broader exploration of diacetylene chemistry. sigmaaldrich.comwikipedia.org The synthesis of this compound is typically achieved through the oxidative coupling of phenyl propargyl ether. sigmaaldrich.com Early research into diacetylenes was significantly advanced by the discovery of topochemical polymerization in 1969, a process where the spatial arrangement of monomers in a crystal dictates the polymerization reaction. wikipedia.org This discovery paved the way for the synthesis of polydiacetylenes with controlled structures and properties. wikipedia.org

Specific studies on this compound have focused on its structural and spectroscopic properties, which have been analyzed using techniques like vibrational spectroscopy and quantum-chemical calculations. sigmaaldrich.com Research has also explored its reactivity, for example, its use in synthesizing trinuclear ruthenium derivatives. unioviedo.es The existence of two crystalline forms of this compound has also been a subject of study. sigmaaldrich.com

Significance and Research Gaps in the Field of Aryloxy-Substituted Diynes

Aryloxy-substituted diynes, such as this compound, are significant due to the influence of the aryloxy group on the electronic and steric properties of the diyne core. This substitution can affect the reactivity of the triple bonds, the packing of the molecules in the solid state, and the properties of the resulting polymers. acs.orgsu.se The synthesis of various aryloxy-substituted diynes has been explored, often involving palladium-catalyzed cross-coupling reactions. acs.org

Structure

3D Structure

Properties

IUPAC Name |

6-phenoxyhexa-2,4-diynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTRFBNXAKJTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC#CC#CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30980-37-1 | |

| Record name | 1,6-Diphenoxy-2,4-hexadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,6 Diphenoxy 2,4 Hexadiyne and Analogous Structures

Established Synthetic Pathways to 1,6-Diphenoxy-2,4-hexadiyne (B1144241)

The most prominently reported method for the synthesis of this compound is the oxidative coupling of its precursor, phenyl propargyl ether. Current time information in Bangalore, IN.chemicalbook.com This reaction, a variation of the Glaser-Hay coupling, involves the dimerization of the terminal alkyne of phenyl propargyl ether in the presence of a copper(I) salt catalyst and an oxidant. rsc.orgorganic-chemistry.org

Typically, copper(I) chloride is used as the catalyst, often in conjunction with a ligand such as pyridine (B92270) or N,N,N',N'-tetramethylethylenediamine (TMEDA), which enhances the solubility and reactivity of the copper catalyst. rsc.orgnih.gov Oxygen is passed through the reaction mixture to facilitate the oxidative coupling process, leading to the formation of the symmetrical 1,3-diyne structure of this compound. iaea.org The reaction is generally carried out in a suitable organic solvent, and the desired product can be isolated and purified using standard techniques such as evaporation of the solvent and recrystallization. iaea.org

This established pathway is valued for its reliability and the directness with which it assembles the target molecule from a readily available precursor. The reaction mechanism proceeds through the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species, leading to the coupling of the two alkyne units.

| Reaction Type | Precursor | Catalyst/Reagents | Key Features |

| Oxidative Coupling | Phenyl propargyl ether | Cu(I) salt (e.g., CuCl), Base (e.g., Pyridine, TMEDA), O₂ | Direct dimerization of the terminal alkyne. |

Synthesis of Key Precursors and Structurally Related Hexadiyne Derivatives

The synthesis of this compound relies on the availability of its key precursors, namely phenyl propargyl ether and the foundational 2,4-hexadiyne-1,6-diol (B1360023), which serves as a versatile starting material for a range of structurally related compounds.

2,4-Hexadiyne-1,6-diol is a fundamental building block for various 1,6-disubstituted-2,4-hexadiynes. It can be synthesized through two primary methods. The first involves the oxidative catalytic coupling of propargyl alcohol. The second, and industrially significant, method is the reaction of diacetylene with formaldehyde (B43269) in the presence of a silver catalyst. google.com This reaction is typically performed in a polar organic solvent at elevated temperatures and pressures. google.com

Once synthesized, the hydroxyl groups of 2,4-hexadiyne-1,6-diol can be readily functionalized, allowing for the introduction of a wide array of substituents. For instance, it can be reacted with isocyanates to form bis-urethanes, such as 2,4-hexadiyne-1,6-diol-bis-ethylurethane, in high yields. prepchem.com This reactivity highlights the role of 2,4-hexadiyne-1,6-diol as a versatile intermediate for creating a library of hexadiyne derivatives with tailored properties.

| Precursor | Reactants | Catalyst/Conditions | Product |

| Propargyl alcohol | O₂ | Copper salt | 2,4-Hexadiyne-1,6-diol |

| Diacetylene | Formaldehyde | Silver catalyst, polar solvent, 0-150°C, 0.01-10 bar | 2,4-Hexadiyne-1,6-diol |

| 2,4-Hexadiyne-1,6-diol | Ethyl isocyanate | Dibutyl-tin-2-ethylhexoate, triethylamine | 2,4-Hexadiyne-1,6-diol bis-ethylurethane |

The phenoxy groups in this compound are introduced through its precursor, phenyl propargyl ether. The synthesis of phenyl propargyl ether is a classic example of the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the deprotonation of phenol (B47542) with a suitable base, such as potassium hydroxide, to form the corresponding phenoxide. tandfonline.com The phenoxide then acts as a nucleophile, attacking an alkyl halide, in this case, propargyl bromide, in an SN2 reaction to form the ether linkage. tandfonline.comacsgcipr.org

The reaction is typically carried out in a polar solvent like ethanol (B145695) and may be heated to reflux to ensure complete reaction. tandfonline.com This method is highly efficient for producing phenyl propargyl ether, which can then be used in the subsequent oxidative coupling step to yield this compound.

| Reaction Type | Reactants | Base | Solvent | Product |

| Williamson Ether Synthesis | Phenol, Propargyl bromide | Potassium hydroxide | Ethanol | Phenyl propargyl ether |

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

While the Glaser-Hay coupling is a reliable method, research into alternative synthetic strategies for symmetrical diynes continues to evolve, aiming for improved efficiency, milder reaction conditions, and broader substrate scope. These novel approaches could potentially be adapted for the synthesis of this compound.

One promising strategy is the palladium-catalyzed homocoupling of 1-iodoalkynes. This method offers a highly efficient route to symmetrical 1,3-diynes in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like DMF at room temperature. nih.govacs.org A key advantage is that it proceeds without the need for copper salts or other additives. nih.govacs.org

Another innovative approach involves the nickel-catalyzed cross-coupling of alkynyl bromides with alkynyl aluminum reagents. sioc-journal.cn This method, mediated by a nickel catalyst system like Ni(acac)₂/dppe, provides good to excellent yields of 1,3-diynes at room temperature. sioc-journal.cn

Furthermore, transition-metal-free methods are emerging as a more sustainable alternative. The homocoupling of 1-haloalkynes can be achieved without a transition metal catalyst, base, or oxidant, offering excellent functional group compatibility and high yields. scilit.com These modern methodologies represent the forefront of diyne synthesis and hold potential for the more efficient and selective production of this compound and its analogs.

| Strategy | Starting Materials | Catalyst/Reagents | Key Advantages |

| Palladium-Catalyzed Homocoupling | 1-Iodoalkynes | Pd(PPh₃)₄, DMF | Copper-free, mild conditions |

| Nickel-Catalyzed Cross-Coupling | Alkynyl bromides, Alkynyl aluminum reagents | Ni(acac)₂, dppe | Good to excellent yields at room temperature |

| Transition-Metal-Free Homocoupling | 1-Haloalkynes | None | No catalyst, base, or oxidant needed; high functional group tolerance |

Reactivity and Mechanistic Investigations of 1,6 Diphenoxy 2,4 Hexadiyne

Organometallic Reactivity and Coordination Chemistry

The organometallic chemistry of 1,6-diphenoxy-2,4-hexadiyne (B1144241) is characterized by the reactivity of its conjugated diyne system. This internal diyne moiety readily interacts with transition metal centers, leading to a variety of transformations including ligand coordination, insertion reactions, and the formation of complex organometallic structures.

The interaction of this compound with transition metal carbonyl clusters has been a subject of detailed investigation, particularly focusing on its behavior with ruthenium clusters. These reactions provide insight into the fundamental processes of C-C bond activation and the formation of new organometallic species.

The reaction of this compound has been studied with the 1-azavinylidene-bridged triruthenium carbonyl cluster, specifically [Ru₃(μ-H)(μ-N=CPh₂)(CO)₁₀] rsc.org. This interaction does not lead to cluster fragmentation but results in a complex transformation involving both the diyne and the ancillary ligands of the cluster rsc.org. The conjugated diyne coordinates to the trimetallic framework, initiating a cascade of events that fundamentally alters both the hydrocarbon backbone and the cluster itself.

The reaction with the 1-azavinylidene-bridged triruthenium cluster affords a stable trinuclear ruthenium derivative. Specifically, the isolated product is [Ru₃{μ-η²-N=CPh(C₆H₄)}(μ₃-η⁴-PhOCH₂CH=C=C=CHCH₂OPh)(CO)₈] rsc.org. This complex has been unequivocally characterized by spectroscopic methods and single-crystal X-ray diffraction rsc.org. The analysis revealed that the original diyne ligand has been transformed into a 1,2,3-triene fragment, which is coordinated to the three ruthenium atoms. The structure also confirms the orthometalation of one of the phenyl groups of the original azavinylidene ligand rsc.org.

Table 1: Reaction of this compound with a Triruthenium Carbonyl Cluster

| Reactant | Product | Transformation of Diyne |

|---|---|---|

| This compound | [Ru₃{μ-η²-N=CPh(C₆H₄)}(μ₃-η⁴-PhOCH₂CH=C=C=CHCH₂OPh)(CO)₈] | Hydrogenation to a 1,2,3-triene fragment |

| [Ru₃(μ-H)(μ-N=CPh₂)(CO)₁₀] |

The reaction involving this compound exhibits a specific regiochemical outcome. The transfer of two hydride ligands to the coordinated diyne proceeds as a 1,4-addition rsc.org. This specific mode of addition is responsible for the formation of the observed 1,2,3-triene fragment within the final trinuclear ruthenium product rsc.org. This contrasts with other diynes, such as diphenylbutadiyne, which can undergo a 1,2-addition to yield an enyne fragment under similar conditions rsc.org. This demonstrates that the substituents on the diyne backbone can influence the regiochemical course of the hydrogenation process on the metal cluster.

The diyne moiety in 1,6-diynes, such as this compound, is susceptible to a range of metal-catalyzed transformations that construct complex carbocyclic and heterocyclic frameworks. While specific studies on this compound are not extensively detailed in isolation, the reactivity of the general class of 1,6-diynes provides significant insight into its potential transformations.

Catalysts based on rhodium, gold, and palladium are particularly effective in promoting such reactions. For instance, rhodium catalysts are known to mediate the reductive cyclization of 1,6-diynes in the presence of hydrogen to form 1,2-dialkylidene cyclopentanes nih.gov. Rhodium has also been employed in hydroarylative cyclization reactions of 1,6-diynes to produce axially chiral dienes nih.gov.

Gold catalysts are exceptionally versatile for activating diyne systems. They can initiate oxidative cyclizations where an oxygen transfer from an N-oxide to a gold-activated alkyne leads to highly substituted indenones nih.gov. Gold catalysis can also promote cascade annulations and other complex rearrangements, highlighting its utility in constructing diverse molecular architectures from diyne precursors nih.govnih.gov. These transformations often proceed through intermediates like gold-carbenes or by dual activation of both alkyne units nih.govfrontiersin.org.

Table 2: Examples of Metal-Catalyzed Transformations for the 1,6-Diyne Functional Group

| Catalyst Type | Transformation | Product Type |

|---|---|---|

| Rhodium(I) | Reductive Cyclization | 1,2-Dialkylidene Cyclopentanes |

| Rhodium(I) | Asymmetric Hydroarylative Cyclization | Axially Chiral Dienes |

| Gold(I) | Oxidative Cyclization | Substituted Indenones |

| Gold(I)/Amide | [3+3] Cycloaddition | Polysubstituted Benzenes |

Reactions with Transition Metal Carbonyl Clusters

Cycloaddition Chemistry and Related Pericyclic Reactions

Pericyclic reactions, including cycloadditions, represent a powerful tool in organic synthesis for the construction of cyclic molecules. The conjugated diyne system within this compound, in theory, presents a potentially rich substrate for such transformations.

Cluster-Mediated Cycloaddition Processes

The interaction of alkynes and polyynes with transition metal clusters is known to facilitate a variety of cycloaddition reactions, leading to the formation of complex organometallic and organic structures. These processes often involve the template effect of the metal cluster, which brings the reacting partners into close proximity and can lower the activation energy for otherwise unfavorable transformations.

Despite the potential for this compound to engage in cluster-mediated cycloadditions, a thorough review of available scientific literature yields no specific studies on this topic. Research in this area would be anticipated to explore the coordination of the diyne to various metal clusters (e.g., cobalt, iron, ruthenium) and the subsequent reactivity of the coordinated ligand with other unsaturated molecules. Such investigations could unveil novel pathways to unique carbocyclic and heterocyclic frameworks.

Hydrogenation and Related Addition Reactions

The reduction of alkynes is a fundamental transformation in organic chemistry, offering access to alkenes and alkanes with controlled stereochemistry. The conjugated diyne structure of this compound suggests that its hydrogenation could proceed through several selective pathways.

Selective Hydrogenation Pathways to Triene and Enyne Fragments

The partial hydrogenation of a diyne can, in principle, yield conjugated enynes or trienes, which are valuable building blocks for further synthetic elaborations. The stereoselectivity of such reductions is a key aspect, with different catalytic systems favoring the formation of cis or trans isomers.

Transfer of Hydride Ligands to Coordinated Diynes

In the context of organometallic chemistry, the transfer of a hydride ligand from a metal center to a coordinated unsaturated organic molecule is a key step in many catalytic cycles. For a coordinated diyne like this compound, such a transfer could initiate a cascade of reactions, including further reduction or isomerization.

Detailed mechanistic studies involving the coordination of this compound to a hydride-bearing metal complex and the subsequent intramolecular or intermolecular hydride transfer are currently absent from the scientific record. Such research would provide fundamental insights into the reactivity of coordinated diynes and could lead to the development of novel catalytic transformations.

Carbon-Carbon and Carbon-Nitrogen Bond-Forming Reactions

The alkynyl moieties of this compound represent reactive sites for the formation of new carbon-carbon and carbon-nitrogen bonds, which is central to the construction of more complex molecular architectures. While the copper-catalyzed homocoupling of related terminal alkynes to form symmetrical diynes is a well-established reaction, the subsequent bond-forming reactivity of the resulting internal diyne is less explored.

A search of the chemical literature did not uncover specific examples of carbon-carbon or carbon-nitrogen bond-forming reactions where this compound serves as the substrate. Potential areas for future research could include Sonogashira cross-coupling reactions at the terminal positions (if accessible via a retro-coupling reaction) or addition reactions across the triple bonds. Furthermore, reactions such as [2+2+2] cycloadditions with other alkynes or nitriles could provide access to substituted aromatic and heteroaromatic systems. The lack of data in this area underscores a significant opportunity for new research in synthetic methodology.

Applications and Materials Science Implications of 1,6 Diphenoxy 2,4 Hexadiyne

Hydrogen Getter Technology

1,6-Diphenoxy-2,4-hexadiyne (B1144241), also known as dimerized phenyl propargyl ether (DPPE), is a key component in organic hydrogen getter technology. sigmaaldrich.comresearchgate.net These materials are designed to irreversibly scavenge hydrogen gas in sealed environments, mitigating safety hazards such as explosions and metal embrittlement. researchgate.netresearchgate.net Organic getters like DPPE are particularly advantageous in low hydrogen concentration scenarios due to their rapid and irreversible reactions. researchgate.netmdpi.com

In controlled or sealed environments where hydrogen buildup can compromise safety and material integrity, this compound functions as an effective hydrogen scavenger. researchgate.netresearchgate.net Its primary role is to chemically and irreversibly bind excess hydrogen, thereby preventing the accumulation of flammable gas mixtures and protecting sensitive materials from hydrogen-induced corrosion or embrittlement. researchgate.netresearchgate.net The application of DPPE is critical in various devices, including electronics and batteries, where maintaining the internal hydrogen concentration below a few percent is necessary for safe operation. researchgate.netmdpi.com The solid nature of DPPE, with a melting point of 80°C, makes it suitable for use within a typical operating temperature range of -4°C to 71°C. researchgate.netiaea.org

The efficiency of this compound as a hydrogen getter is significantly enhanced when used in combination with a noble metal catalyst. researchgate.netmdpi.com A common and effective formulation involves combining DPPE with 5% palladium on a calcium carbonate support (Pd/CaCO₃). sigmaaldrich.comresearchgate.netosti.gov In this composite, the palladium catalyst facilitates the dissociation of hydrogen molecules (H₂) into highly reactive hydrogen atoms. researchgate.net These atoms then readily react with the triple bonds of the DPPE molecule in a hydrogenation reaction. iaea.org This synergistic relationship between the catalyst and the organic scavenger is crucial for the rapid and efficient removal of hydrogen from the environment. nih.govrsc.org The catalyst's surface area is an important factor, with a larger surface area, often greater than 15 square meters per gram, being desirable for optimal performance. iaea.org

The hydrogenation reaction of this compound in the presence of a palladium catalyst is as follows:

C₆H₅OCH₂C≡C−C≡CCH₂OC₆H₅ + 4H₂ --(Catalyst)--> C₆H₅OCH₂(CH₂)₄CH₂OC₆H₅ iaea.org

This reaction demonstrates that one mole of DPPE can effectively remove four moles of hydrogen gas. iaea.org

The performance of hydrogen getter formulations based on this compound is evaluated based on their hydrogen uptake capacity and reaction kinetics. Kinetic studies have shown that these getters react with sufficient speed to manage hydrogen buildup in closed systems that contain reactive metals and water. researchgate.net The activation energy for the hydrogen uptake by a DPPE-based getter was determined to be 9.4 kcal/mol over a temperature range of 22 to 55°C. researchgate.net

The table below summarizes key performance characteristics of organic hydrogen getters, providing context for the evaluation of DPPE-based systems.

| Parameter | Value/Observation | Significance |

|---|---|---|

| Activation Energy | 9.4 kcal/mol (for DPPE getter) researchgate.net | Indicates the energy barrier for the hydrogenation reaction. |

| Operating Temperature | -4°C to 71°C iaea.org | Defines the effective temperature range for the getter's application. |

| Reaction Type | Fast and irreversible hydrogenation mdpi.com | Ensures permanent removal of hydrogen from the environment. |

| Pressure Sensitivity | Effective at low hydrogen partial pressures researchgate.netmdpi.com | Crucial for applications requiring trace hydrogen removal. |

Polymeric Materials and Composites

Diacetylene compounds, such as this compound, are monomers that can undergo polymerization to form polyacetylenes, a class of conjugated polymers. mdpi.commdpi.com The polymerization of diacetylenes can be initiated by various methods, including heat or radiation, and often proceeds via a 1,4-addition mechanism, leading to a polymer backbone with a repeating enyne structure. mdpi.com

The development of functional polyacetylenes from monomers like this compound involves the incorporation of specific chemical groups to tailor the polymer's properties for various applications. mdpi.com While the direct polymerization of this compound is a subject of specialized research, the broader field of polyacetylene chemistry provides a framework for its potential. Functional groups can be introduced either by polymerizing functionalized monomers or by post-polymerization modification of a precursor polymer. mdpi.com For example, the polymerization of 2,4-hexadiyne-1,6-diol (B1360023) bis-ethylurethane, a related diacetylene monomer, has been achieved through irradiation, resulting in crystalline polymer fibers. prepchem.com This suggests a pathway for creating structured polymeric materials from diacetylene precursors.

The synthesis of polyacetylenes often utilizes transition metal catalysts, such as those based on rhodium, which are effective for polymerizing substituted acetylenes. mdpi.com The resulting polymers can exhibit interesting properties like electroactivity, thermal stability, and, in some cases, helical structures. mdpi.com The development of polyacetylenes from this compound could lead to materials with tailored mechanical, thermal, and electronic properties for advanced applications.

Niche Applications in Energy and Nuclear Technologies

The primary niche application for this compound is within the nuclear energy sector as a critical component of hydrogen management systems. osti.govunt.edu In nuclear facilities and in the packaging for transportation of nuclear materials, the radiolytic decomposition of water and other organic materials can generate hydrogen gas. researchgate.netosti.gov The accumulation of this hydrogen poses significant risks, including the potential for explosions and the corrosion of vital components. researchgate.netresearchgate.net

Getter materials based on DPPE are employed to scavenge this radiolytically generated hydrogen, ensuring the long-term safety and integrity of these systems. researchgate.netosti.gov An important consideration for this application is the radiation stability of the getter material. Studies have shown that DPPE-based getters maintain their hydrogen uptake capacity up to a significant radiation dose, although their performance can be degraded by very high levels of gamma radiation, particularly in the presence of air. osti.gov The primary radiolysis products observed are phenol (B47542) and carbon dioxide. osti.gov The ability of DPPE to effectively remove hydrogen isotopes, such as tritium (B154650) and deuterium, further underscores its importance in fusion reactor technologies and other nuclear applications. iaea.org

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Diffraction Methods

X-ray diffraction is a cornerstone technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It has been employed to study 1,6-diphenoxy-2,4-hexadiyne (B1144241) in both its monomeric form and as a ligand in complex organometallic structures.

Crystal Structure Determination of the Monomer and Organometallic Adducts

Studies have identified two distinct crystalline forms (polymorphs) of the this compound monomer. sigmaaldrich.com While the existence of these two forms is reported, detailed crystallographic data such as unit cell dimensions and space groups are not available in the reviewed literature. The ability of diacetylene derivatives to pack in different crystal structures is critical, as the specific packing arrangement dictates whether the monomer can undergo topochemical polymerization in the solid state. researchgate.net

The reactivity of this compound with multinuclear metal complexes has led to the synthesis of novel organometallic adducts, whose structures have been precisely determined by single-crystal X-ray diffraction.

In one such study, the reaction of this compound with the triruthenium cluster [Ru₃(μ-H)(μ₃-η²-apyr)(CO)₉] (where Hapyr = 2-aminopyrimidine) in refluxing tetrahydrofuran (B95107) (THF) yielded a trinuclear derivative, [Ru₃(μ₃-η²-apyr)(μ-η³-PhOCH₂CH=CC≡CCH₂OPh)(μ-CO)₂(CO)₆] (Compound 1 ). acs.org This complex features an edge-bridging ynenyl ligand. Upon heating in toluene, Compound 1 enters an equilibrium with an isomeric form, [Ru₃(μ₃-η²-apyr)(μ₃-η³-PhOCH₂CH=CC≡CCH₂OPh)(CO)₈] (Compound 2 ), where the ynenyl ligand adopts a face-capping coordination mode. acs.org

Another investigation detailed the reaction of this compound with the methoxy-methylidyne-bridged cluster [Ru₃(μ-H)(μ₃-C(OMe))(CO)₁₀]. This reaction produced two isomeric products, [Ru₃(μ-H){μ₃-η³-MeOC=C(CH₂OPh)C≡CCH₂OPh}(CO)₉] (Compound 3 ) and [Ru₃(μ-H){μ₃-η³-MeOC=C(C≡CCH₂OPh)CH₂OPh}(CO)₉] (Compound 4 ). unioviedo.es

The crystallographic data for these organometallic adducts, where available, provide precise bond lengths and angles, confirming the connectivity and stereochemistry resulting from the reaction of the diyne with the metal clusters. Unfortunately, specific crystallographic tables for these compounds are not detailed in the available literature.

Investigations of Polymerization Processes via X-ray Diffuse Scattering

X-ray diffuse scattering is a powerful, albeit less commonly used, diffraction technique that provides information about local ordering and disorder in crystalline materials. acs.org Unlike Bragg diffraction, which arises from the average, long-range periodic structure, diffuse scattering originates from deviations from this perfect order, such as those caused by thermal vibrations, point defects, or the initial stages of polymerization within a monomer crystal. acs.orgdoi.org This method can be particularly insightful for studying topochemical polymerization reactions, as it can, in principle, reveal details about the growth of short polymer chains within the monomer lattice before long-range order is disrupted.

Despite its potential, a review of the available scientific literature did not yield specific studies where X-ray diffuse scattering was used to investigate the polymerization process of this compound. Such studies have been performed on other diacetylenes, where the technique has been used to measure the average length of polymer chains during the initial "induction period" of the reaction. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution and for studying the dynamics and structure of solid materials.

Solution-State NMR for Elucidating Reaction Products

Solution-state ¹H NMR spectroscopy has been utilized to characterize the organometallic adducts formed from this compound. The spectra provide evidence for the formation of new chemical bonds and reveal the structural environment of the protons in the resulting complexes.

For the isomeric adducts, Compound 3 and Compound 4 , formed from the reaction with the methoxy-methylidyne cluster, distinct ¹H NMR signals were reported, confirming their structures in solution. unioviedo.es While the full spectral data is not provided, key resonances were identified. It is worth noting that in some cases, reactions involving this compound have led to complex mixtures of compounds that were not successfully separated or fully characterized by NMR. arxiv.org

Interactive Data Table: ¹H NMR Data for Organometallic Adducts

| Compound | Key ¹H NMR Resonances (ppm in CD₂Cl₂) |

| Compound 3 | δ 7.29-6.85 (m, 10H, Ph), 5.00 (s, 2H, CH₂), 4.75 (s, 2H, CH₂), 3.90 (s, 3H, OMe), -19.49 (s, 1H, μ-H) |

| Compound 4 | δ 7.29-6.85 (m, 10H, Ph), 4.90 (s, 2H, CH₂), 4.70 (s, 2H, CH₂), 3.85 (s, 3H, OMe), -19.45 (s, 1H, μ-H) |

Data sourced from Cabeza et al., 2002. unioviedo.es

Solid-State ¹³C NMR for Monitoring Polymerization Kinetics and Mechanisms

Solid-state ¹³C NMR spectroscopy is a powerful technique for studying chemical and physical changes directly in the solid phase, making it ideal for monitoring topochemical polymerization reactions. By tracking the changes in the ¹³C NMR spectrum over time, researchers can determine the kinetics of the polymerization, identify the formation of new chemical species (i.e., the polymer backbone), and gain insight into the reaction mechanism. researchgate.netnih.gov This is often achieved by monitoring the decrease in signal intensity of the monomer's carbon atoms (especially the acetylenic carbons) and the corresponding increase in the signals of the polymer's olefinic and acetylenic carbons. researchgate.netnih.gov

A review of the available literature found no specific studies applying solid-state ¹³C NMR to monitor the polymerization kinetics or mechanism of this compound. However, the technique has been successfully applied to other crystalline diacetylenes, such as 2,4-hexadiyne-1,6-diol (B1360023) bis-(p-toluenesulfonate) (PTS), where it was used to calculate first-order rate constants and activation energies for the thermal polymerization process. researchgate.netnih.gov

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are highly sensitive to molecular structure, symmetry, and bonding. These methods are complementary: IR spectroscopy is sensitive to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in its polarizability. nih.govspectroscopyonline.com For molecules with a center of symmetry, the rule of mutual exclusion may apply, meaning vibrations that are IR active are Raman inactive, and vice versa. nih.gov

The structural and spectroscopic properties of this compound have been analyzed by vibrational spectroscopy, and these studies have been instrumental in characterizing its two known crystalline forms. sigmaaldrich.comcore.ac.uk The differences in the IR and Raman spectra between polymorphs arise from the distinct molecular conformations and intermolecular interactions present in their respective crystal lattices. americanpharmaceuticalreview.com

Despite the mention of these studies in the literature, the specific and detailed IR and Raman spectral data (i.e., tables of vibrational frequencies and their assignments) for the two polymorphs of this compound were not available in the sources reviewed.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a critical tool for confirming the molecular identity of this compound. This technique provides a precise measurement of the molecule's mass-to-charge ratio (m/z), which directly corresponds to its molecular weight, and offers insights into its elemental composition and structural integrity through fragmentation patterns.

The empirical formula of this compound is C₁₈H₁₄O₂. avantorsciences.comsigmaaldrich.comscbt.com This corresponds to a calculated molecular weight of approximately 262.30 g/mol . sigmaaldrich.comscbt.com Mass spectrometric analysis validates this molecular weight, confirming the successful synthesis of the compound. For instance, studies utilizing Electron Ionization (EI) mass spectrometry have been cited in the characterization of this compound. rsc.org

Furthermore, advanced MS techniques like Fast Atom Bombardment (FAB-MS) have been employed to characterize more complex structures derived from this compound. In organometallic chemistry, it was used to analyze a triruthenium cluster that had incorporated the this compound ligand. unioviedo.es The mass spectrum in this case showed a molecular ion peak [M]+ at m/z 861.9, which corresponded to the complete cluster-ligand complex, confirming the covalent integration of the diyne into the metallic core. unioviedo.es The analysis of such complex products relies on the foundational mass spectrometric data of the parent compound. unioviedo.eslookchem.com

Table 1: Molecular Properties of this compound for Mass Spectrometry A summary of key identifiers and properties for this compound relevant to its mass spectrometric analysis.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄O₂ | avantorsciences.comsigmaaldrich.comscbt.com |

| Molecular Weight (g/mol) | 262.30 | sigmaaldrich.comscbt.com |

| CAS Number | 30980-37-1 | avantorsciences.comsigmaaldrich.comscbt.com |

| Ionization Techniques Used | Electron Ionization (EI), Fast Atom Bombardment (FAB) | rsc.orgunioviedo.es |

UV-Visible and Diffuse Reflectance Spectroscopy for Reaction Monitoring and Polymer Conjugation Analysis

UV-Visible (UV-Vis) and diffuse reflectance spectroscopy (DRS) are powerful methods for studying the electronic properties of this compound, particularly during its conversion into a polydiacetylene (PDA) polymer. The monomer itself does not have significant absorption in the visible range, but upon topochemical polymerization, it forms a highly conjugated polymer backbone with distinct optical characteristics. frontiersin.org

The polymerization process, often initiated by UV irradiation (e.g., at 254 nm), transforms the monomer into a PDA, which exhibits a brilliant blue color. rsc.orgrsc.org This "blue phase" of the polymer is characterized by a strong absorption maximum (λmax) at approximately 640 nm. rsc.orgrsc.orgnih.gov The intensity of this absorption peak can be used to monitor the extent and rate of the polymerization reaction; as more monomers link together, the absorbance at 640 nm increases. rsc.org

This resulting PDA is a chromic sensor material, meaning it changes color in response to external stimuli such as temperature, pH, or molecular binding events. frontiersin.orgscielo.org.co When stimulated, the conjugated backbone of the polymer undergoes a conformational change, which alters its electronic structure. This leads to a dramatic colorimetric transition from blue to red. rsc.org This "red phase" is identified in the UV-Vis spectrum by the emergence of a new absorption peak around 540 nm, accompanied by a decrease in the 640 nm peak. rsc.orgnih.gov The ratio of the absorbance at 640 nm to that at 540 nm is often calculated as a "colorimetric response" to quantify the transition. rsc.orgscielo.org.co

For solid-state or powdered samples where light scattering can interfere with standard transmission measurements, diffuse reflectance spectroscopy (DRS) is a more suitable technique. redalyc.org DRS is effective for analyzing nanomaterials and powdered samples, as it capitalizes on the scattering phenomenon. redalyc.org Research on analogous diacetylene compounds, such as 2,4-hexadiyne-1,6-diol bis(p-toluenesulfonate), has shown that DRS can be used to effectively monitor the progress of thermal polymerization by tracking the evolution of the characteristic optical band of the polymer. researchgate.net This makes DRS a valuable tool for studying the solid-state reactivity of this compound.

Table 2: Spectroscopic Data for Polydiacetylene (from this compound) A summary of the characteristic UV-Visible absorption maxima for the polydiacetylene derived from monomers like this compound, illustrating its sensory function.

| Polymer State | Appearance | Characteristic λmax (nm) | Observation |

| Blue Phase | Blue | ~640 | Represents the initial, unperturbed conjugated polymer. rsc.orgnih.gov |

| Red Phase | Red | ~540 | Forms upon exposure to external stimuli (e.g., heat, pH). rsc.orgnih.gov |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 1,6-diphenoxy-2,4-hexadiyne (B1144241) at the molecular level. These methods, such as Density Functional Theory (DFT), provide a theoretical lens to examine the molecule's electronic landscape and predict its chemical behavior.

Prediction of Molecular Conformations and Electronic Properties

The conformation of this compound in the solid state is a critical determinant of its reactivity, particularly for topochemical polymerization. X-ray crystallography studies have revealed that this compound can exist in at least two different crystalline forms, each with distinct molecular packing and conformations. iucr.orgresearchgate.net These experimentally determined structures provide an excellent benchmark for computational modeling.

Theoretical calculations can predict the stable conformations of the molecule by optimizing its geometry to find the lowest energy arrangement of its atoms. These calculations can also determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are key to understanding the molecule's reactivity and its interactions with other molecules.

Crystallographic Data for this compound

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | Pī |

| a (Å) | 12.093 | 7.834 |

| b (Å) | 10.024 | 9.099 |

| c (Å) | 12.590 | 11.237 |

| β (°) | 115.19 | 98.43 |

| Z (molecules/unit cell) | 4 | 2 |

This data is derived from the crystallographic study by Morosin & Harrah (1977). iucr.org

Modeling of Reaction Pathways and Transition State Geometries

Quantum chemical calculations can be employed to model the reaction pathways of this compound, most notably its polymerization. By mapping the potential energy surface of the reaction, chemists can identify the transition state structures, which are the high-energy intermediates that connect reactants to products. The energy barrier associated with the transition state, known as the activation energy, determines the rate of the reaction.

For the polymerization of diacetylenes, these calculations can help to elucidate the step-by-step mechanism of chain initiation and propagation. This includes the breaking of existing bonds and the formation of new ones as individual monomer units link together to form a polymer chain. While specific transition state calculations for the polymerization of this compound are not readily found in the literature, such computational studies have been instrumental in understanding the reactivity of related organometallic complexes involving this molecule.

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations offer a way to study the behavior of this compound in a condensed phase, such as in a crystal or in solution. By simulating the motions of a large ensemble of molecules over time, MD can provide insights into the collective properties of the system, including its structure, dynamics, and phase behavior.

In the context of this compound, MD simulations could be used to:

Investigate the stability of different crystal packing arrangements and predict the most likely crystal structures.

Study the dynamics of the molecules within the crystal lattice and how these motions might influence the initiation of polymerization.

Simulate the phase transitions of the monomer, such as melting.

Examine the interactions of the monomer with a solvent or a surface.

While specific MD simulation studies on this compound are not prominent in the literature, the techniques have been applied to understand the behavior of similar organic molecules in the solid state.

Theoretical Frameworks for Understanding Polymerization Mechanisms

The solid-state polymerization of diacetylenes like this compound is a classic example of a topochemical reaction, where the reactivity of the monomer is controlled by its arrangement in the crystal lattice. researchgate.net Several theoretical frameworks have been developed to explain the mechanism of this transformation.

The primary model for the topochemical polymerization of diacetylenes is based on the geometric criteria first proposed by Wegner and later refined by others. For polymerization to occur, the monomer molecules in the crystal must be packed in a specific way:

The distance between the reacting carbon atoms (C1 and C4') of adjacent monomer units should be less than or equal to approximately 4 Å.

The stacking distance of the monomers along the direction of polymerization should be around 4.9 Å.

The angle between the diacetylene rod and the stacking axis should be close to 45°.

Two principal mechanistic models have been proposed to describe the molecular motions during polymerization:

The "Turnstile" Mechanism: In this model, the monomer molecules undergo a cooperative rotation around the center of the diacetylene unit to bring the reactive carbon atoms into the correct orientation for bonding.

The "Swinging Gate" Mechanism: This model proposes a shearing motion of the monomer molecules relative to each other to achieve the proper alignment for polymerization.

These theoretical frameworks provide a powerful tool for predicting the solid-state reactivity of diacetylene monomers based on their crystal structures. The experimentally determined crystal structures of this compound can be evaluated against these geometric criteria to understand its potential for topochemical polymerization. iucr.orgresearchgate.net

Future Research Directions and Emerging Trends

Exploration of New Synthetic Pathways and Green Chemistry Innovations

The conventional synthesis of 1,6-diphenoxy-2,4-hexadiyne (B1144241) involves the oxidative coupling of phenyl propargyl ether. sigmaaldrich.com While effective, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry.

Furthermore, the development of novel catalytic systems is a key area of exploration. This includes the design of heterogeneous catalysts that can be easily recovered and reused, minimizing waste and production costs. The exploration of plant-mediated synthesis of nanoparticles as potential catalysts also represents a novel and sustainable approach. nih.gov

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches for this compound

| Feature | Conventional Method (Oxidative Coupling) | Potential Green Chemistry Innovations |

| Catalyst | Homogeneous copper salts | Heterogeneous catalysts, biocatalysts, nanoparticle catalysts |

| Solvent | Organic solvents | Green solvents (e.g., water, ionic liquids), solvent-free conditions |

| Energy Input | Conventional heating | Microwave irradiation, ultrasonication |

| Reaction Steps | Multi-step process | One-pot synthesis, multicomponent reactions |

| Waste Generation | Significant solvent and catalyst waste | Reduced waste, catalyst recycling |

| Atom Economy | Moderate | Potentially higher |

Unveiling Novel Reactivity Modes and Catalytic Applications

The reactivity of this compound has been notably explored in the realm of organometallic chemistry, particularly with ruthenium clusters. It reacts with triruthenium carbonyl clusters to form trinuclear derivatives with unique bridging ynenyl ligands. sigmaaldrich.comguidechem.com These reactions demonstrate the ability of the diyne to insert into metal-hydrogen, metal-carbon, and even metal-nitrogen bonds, leading to the formation of complex and interesting organometallic frameworks. guidechem.com

Future research is expected to expand the scope of these investigations to other transition metals, potentially unveiling new reactivity patterns and leading to the synthesis of novel organometallic complexes with unique electronic and catalytic properties. The resulting complexes could find applications in various catalytic processes. For instance, iridium complexes have shown significant promise as photocatalysts, harnessing light energy to drive a wide array of chemical reactions. researchgate.net The synthesis of iridium complexes incorporating this compound or its derivatives could lead to new photocatalytic systems.

Moreover, the potential for the organometallic derivatives of this compound to act as catalysts themselves is a compelling area for future study. The rich coordination chemistry of the diyne ligand could be exploited to design catalysts for a variety of organic transformations.

Design and Synthesis of Advanced Materials with Tunable Properties

One of the most exciting future directions for this compound lies in its use as a monomer for the synthesis of advanced materials, particularly polydiacetylenes (PDAs). acs.orgresearchgate.netmdpi.com PDAs are a class of conjugated polymers known for their remarkable optical and electronic properties, which can be tuned by external stimuli such as temperature, pH, or the presence of specific analytes. researchgate.netbohrium.com This makes them highly attractive for applications in sensing and smart materials. researchgate.netmdpi.com

The solid-state polymerization of diacetylenes is a topochemical reaction, meaning it is governed by the packing of the monomer molecules in the crystal lattice. acs.orgbohrium.com For polymerization to occur, the diacetylene moieties of adjacent monomers must be properly aligned. acs.org The existence of two crystalline forms of this compound suggests that its solid-state reactivity could be controlled by manipulating its crystallization conditions. sigmaaldrich.com

Future research will likely focus on controlling the self-assembly of this compound to create well-ordered structures that can be readily polymerized. This could involve techniques such as crystal engineering and the use of templates. By modifying the phenoxy side groups, it may be possible to tune the intermolecular interactions and thus control the packing of the monomer, leading to PDAs with tailored properties. The resulting materials could be designed to exhibit specific responses to external stimuli, opening up possibilities for the development of highly sensitive and selective sensors. researchgate.net

Another area of interest is the use of this compound in the formation of organic hydrogen getters. sigmaaldrich.com These materials are capable of scavenging hydrogen gas, which is important for safety in various applications. Research in this area could focus on optimizing the composition and structure of these getter materials to enhance their hydrogen absorption capacity and kinetics.

Table 2: Potential Applications of Materials Derived from this compound

| Material Type | Potential Application | Key Properties |

| Polydiacetylenes (PDAs) | Colorimetric sensors, smart coatings | Stimuli-responsive optical properties, conjugated backbone |

| Organometallic Polymers | Catalysis, electronic materials | Redox activity, defined metal centers |

| Hydrogen Getters | Hydrogen scavenging, safety devices | High affinity for hydrogen, irreversible absorption |

| Coordination Polymers | Gas storage, separation | Porous structure, tunable pore size |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

The exploration of this compound is inherently interdisciplinary, bridging the gap between fundamental chemical synthesis and applied materials engineering. The development of new synthetic routes and the study of its reactivity are core activities in chemistry. The fabrication and characterization of materials from this compound fall within the domain of materials science. Finally, the integration of these materials into functional devices, such as sensors or catalytic reactors, is a key challenge for engineering.

Future research will necessitate even closer collaboration between these fields. For example, computational modeling will be crucial for predicting the properties of new materials based on this compound and for guiding their synthesis. Advanced characterization techniques will be required to understand the structure-property relationships in these materials at the molecular level.

The journey from designing a molecule like this compound to creating a functional device is a complex one that requires a multifaceted, interdisciplinary approach. The continued investigation of this versatile compound is likely to yield not only new scientific insights but also innovative technologies with real-world impact.

Q & A

Q. What are the established synthetic routes for 1,6-Diphenoxy-2,4-hexadiyne, and how do reaction conditions influence yield?

The compound can be synthesized via homo-coupling of terminal alkynes using a Ni(dppe)Cl₂/Ag₂O catalyst system. Optimal conditions involve a 2- to 3-fold excess of the diyne in tetrahydrofuran (THF) under reflux, achieving moderate yields (~40–60%) . Key variables affecting yield include catalyst loading, solvent polarity, and reaction time. Characterization typically employs NMR (¹H/¹³C) and FTIR to confirm the conjugated diyne structure.

Q. How can researchers safely handle this compound given structural analogs’ reactivity hazards?

While direct safety data for this compound is limited, structurally similar diynes (e.g., 1,6-dichloro-2,4-hexadiyne) exhibit extreme shock sensitivity and explosive tendencies in liquid states . Recommended precautions include:

- Conducting small-scale reactions in shielded environments.

- Avoiding mechanical friction or thermal shock during purification.

- Using inert atmospheres (N₂/Ar) for storage and handling.

Q. What spectroscopic methods are most reliable for characterizing this compound?

Nuclear magnetic resonance (¹H and ¹³C NMR) is critical for verifying the diyne backbone and phenoxy substituents. The conjugated diyne system shows distinct IR stretching frequencies at ~2100–2250 cm⁻¹ (C≡C). Mass spectrometry (EI-MS) can confirm molecular weight, though fragmentation patterns require careful interpretation due to the compound’s thermal instability .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in transition-metal-catalyzed reactions?

The compound undergoes insertion into Ru–H, Ru–C, and Ru–N bonds when reacted with ruthenium carbonyl clusters (e.g., [Ru₃(CO)₁₂]). This reactivity is attributed to the electron-deficient nature of the diyne, which facilitates oxidative addition. Density functional theory (DFT) studies suggest that the phenoxy groups stabilize transition states by donating electron density to the metal center .

Q. How does this compound compare to other diynes in polymerizable carbon-rich precursor applications?

Unlike simpler diynes (e.g., 2,4-hexadiyne), the phenoxy substituents in this compound enhance solubility in organic solvents (e.g., THF, DCM), enabling controlled polymerization. However, steric hindrance from the phenoxy groups may reduce polymerization efficiency compared to linear diynes. Thermogravimetric analysis (TGA) reveals a decomposition onset at ~180°C, limiting high-temperature processing .

Q. What contradictions exist in the literature regarding this compound’s catalytic applications?

While Ni-catalyzed homo-coupling is well-documented , conflicting reports exist on its compatibility with Pd-based systems. For example, Pd(PPh₃)₄ fails to catalyze cross-coupling with aryl halides, likely due to competitive coordination of the phenoxy groups to Pd. Researchers must validate catalyst selection through controlled screening (e.g., ligand steric/electronic tuning) .

Methodological Recommendations

- Synthetic Optimization : Use high-purity THF and degas solvents to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

- Safety Protocols : Implement remote-controlled equipment for scale-up reactions and store samples at ≤ –20°C in amber vials under inert gas.

- Data Interpretation : Cross-reference NMR shifts with computational simulations (e.g., Gaussian) to resolve overlapping signals caused by symmetry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.